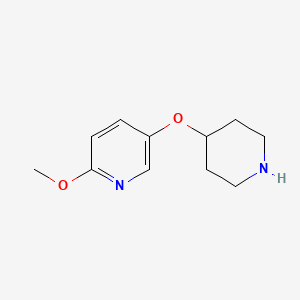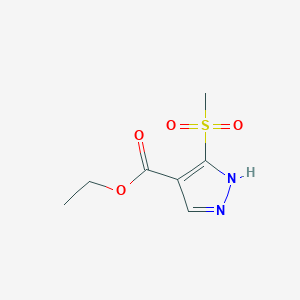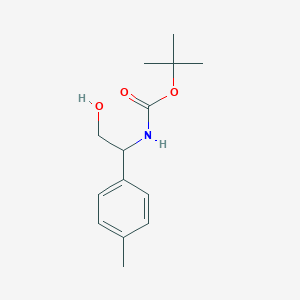
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO2. It is also known as hydroxy (4-methoxyphenyl)acetonitrile. This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with an acetonitrile group. It is a white to off-white powder with a melting point of 65-67°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile can be synthesized through the reaction of 4-methoxybenzyl cyanide with sodium hydroxide in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate. The reaction is typically carried out at room temperature for about 30 minutes, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like halogens or other nucleophiles.
Major Products
Oxidation: Formation of 2-(4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-hydroxy-4-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the substituent used.
Scientific Research Applications
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: Similar structure but lacks the hydroxy group.
2-Hydroxy-2-(4-methoxyphenyl)acetonitrile: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(2-hydroxy-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4H2,1H3 |
InChI Key |
MUKYGPNHOHUJJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)


![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)

![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B13573228.png)



